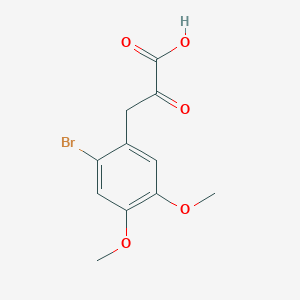

3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid

Description

3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is a brominated aromatic compound featuring a 2-oxopropanoic acid moiety. Key features include:

- Substituents: A bromine atom at position 2 and methoxy groups at positions 4 and 5 on the phenyl ring.

- Functional group: The 2-oxopropanoic acid chain introduces acidity (predicted pKa ~2.44) and reactivity for further derivatization .

Properties

Molecular Formula |

C11H11BrO5 |

|---|---|

Molecular Weight |

303.11 g/mol |

IUPAC Name |

3-(2-bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H11BrO5/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5H,3H2,1-2H3,(H,14,15) |

InChI Key |

QLNPVUNBEBUUPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4,5-dimethoxybenzene followed by a series of reactions to introduce the oxopropanoic acid moiety. One common method involves the following steps:

Bromination: 4,5-Dimethoxybenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethoxybenzene.

Formylation: The brominated product is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2-bromo-4,5-dimethoxybenzaldehyde.

Knoevenagel Condensation: The aldehyde is then reacted with malonic acid in the presence of a base like piperidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to enhance efficiency and yield. Additionally, the use of automated systems for reaction monitoring and control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups on the aromatic ring can participate in various interactions with enzymes and receptors, potentially inhibiting their activity. The carboxyl group can also form hydrogen bonds with amino acid residues in proteins, further modulating their function.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of structurally related compounds:

Notes:

- Substituent effects :

- Functional group differences: The 2-oxopropanoic acid group (keto-acid) is more acidic than propanoic acid due to electron-withdrawing effects. The cyano group in 2-cyanopropionic acid enhances reactivity for nucleophilic substitution .

Research and Application Trends

- Synthetic utility: The 2-cyanopropionic acid derivative is a key precursor in multi-step syntheses, as demonstrated by its use in cyanation reactions under alkaline conditions .

Biological Activity

3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications for medicinal chemistry based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 317.14 g/mol. The compound features a bromine atom and two methoxy groups attached to a phenyl ring, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The presence of halogen and methoxy groups is believed to enhance the interaction with microbial targets.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Related Compound A | Antifungal | 50 |

| Related Compound B | Antibacterial | 25 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its structural characteristics suggest it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. For example, related compounds have demonstrated selective cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

In comparative studies, the cytotoxic effects of this compound were evaluated against standard chemotherapeutics like cisplatin. The results indicated that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways, potentially modulating their activity . This interaction could lead to altered cellular responses in both microbial and cancer cells.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

- Antibacterial Screening : A study screened various derivatives for antibacterial activity against Escherichia coli and Staphylococcus aureus, revealing that some compounds exhibited potent inhibitory effects with MIC values as low as 10 µg/mL.

- Cytotoxicity Assays : In vitro assays using MTT assays on A549 lung adenocarcinoma cells demonstrated that certain derivatives reduced cell viability significantly compared to untreated controls, indicating potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.